Alcaloidi di diidrobenzofenantredina

Dihydrobenzophenanthridine alkaloids are a class of natural products derived from plants, particularly found in various species of the family Apocynaceae. These compounds exhibit a rich diversity in their chemical structures and biological activities. Structurally, they typically consist of a benzophenanthridine skeleton with dihydro features, often bearing functional groups such as hydroxyls, amides, or carboxylic acids.

Biologically, these alkaloids are known for their potent pharmacological properties, including anti-inflammatory, antitumor, and antioxidant activities. They have attracted considerable interest in medicinal chemistry due to their therapeutic potential. For instance, some dihydrobenzophenanthridine alkaloids exhibit significant inhibitory effects on various enzymes involved in disease progression, making them promising candidates for drug development.

In research applications, these compounds are often used as tools in biochemistry and pharmacology studies to investigate the mechanisms of action related to their biological activities. Their chemical complexity and structural uniqueness provide valuable insights into natural product chemistry and offer opportunities for synthesizing analogues with improved properties.

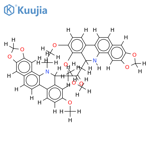

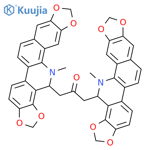

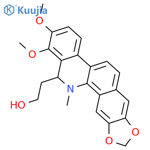

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

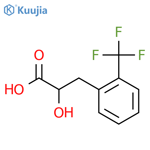

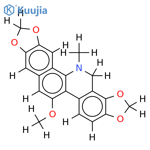

|

2,3,7,8-bismethylenedioxy-11-methoxy-5-methyl-5,6-dihydrodibenzophenanthridine | 98260-75-4 | C21H17NO5 |

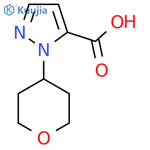

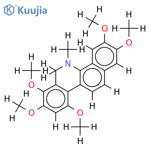

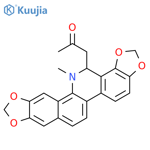

|

Dihydrosanguilutine | 56296-86-7 | C23H25NO5 |

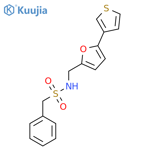

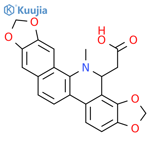

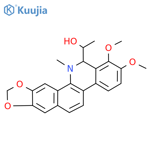

|

(13-methyl-13,14-dihydro-[1,3]dioxolo[4,5-i][1,3]dioxolo[4',5':4,5]benzo[1,2-c]phenanthridin-14-yl)-acetic acid | 112991-94-3 | C22H17NO6 |

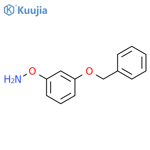

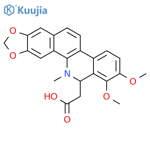

|

(1,2-dimethoxy-12-methyl-12,13-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c]phenanthridin-13-yl)-acetic acid | 66833-25-8 | C23H21NO6 |

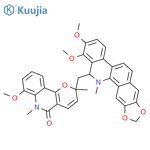

|

Toddalidimerine | 81421-65-0 | C44H38N2O9 |

|

(+/-)-6-acetonyldihydrosanguinarine | 88588-10-7 | C23H19NO5 |

|

INNYA-23062108 | 2715007-88-6 | C23H23NO5 |

|

Simulanoquinoline; 2'-Epimer | 1611444-04-2 | C37H34N2O7 |

|

Sanguidimerine; (8RS,8'RS)-form | 475278-21-8 | C43H32N2O9 |

|

Dihydrochelerythrine-8-acetaldehyde; 2'-Alcohol | 473267-11-7 | C23H23NO5 |

Letteratura correlata

-

1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

-

3. Back matter

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

-

5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

Fornitori consigliati

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati